molecular formula C16H20N4OS B2957611 1-(1-(Thiazol-2-yl)piperidin-4-yl)-3-(p-tolyl)urea CAS No. 1797144-23-0

1-(1-(Thiazol-2-yl)piperidin-4-yl)-3-(p-tolyl)urea

Cat. No.: B2957611
CAS No.: 1797144-23-0
M. Wt: 316.42
InChI Key: ZCQZTZFASPQXPN-UHFFFAOYSA-N
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Description

1-(1-(Thiazol-2-yl)piperidin-4-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis and Biological Activity

  • Research into heterocyclic synthesis involving thiazolyl and piperidin-yl motifs has led to the creation of various novel scaffolds, including thiadiazolyl piperidine and urea derivatives. These compounds have been evaluated for their antimicrobial activities against a range of bacteria and fungi, demonstrating the potential for developing new antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017).

Supramolecular Chemistry and Recognition

  • The recognition and binding properties of urea derivatives have been studied, showing their ability to form stable supramolecular complexes. This highlights their use in chemical sensing and recognition applications (Chetia & Iyer, 2006).

Synthetic Methodologies

  • Advances in synthetic methodologies have been demonstrated, including the efficient synthesis of thiadiazol-2-yl urea derivatives under microwave irradiation. This represents a significant improvement in the synthesis of thiazolyl urea derivatives, potentially leading to new pharmaceuticals or materials (Li & Chen, 2008).

Structural and Spectroscopic Studies

  • Detailed structural and conformational studies of tri-substituted ureas containing N-methylpiperazine along with phenyl and N-heterocyclic substituents have been conducted. These studies provide insights into the molecular behavior of such compounds, which is crucial for understanding their biological activities (Iriepa & Bellanato, 2013).

Applications in Material Science

  • Thiazolyl urea derivatives have been explored for their material science applications , including their potential use in non-ionic surfactants . This is based on their physico-chemical and surface properties, which can be tailored for specific applications (Abdelmajeid, Amine, & Hassan, 2017).

Properties

IUPAC Name

1-(4-methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-12-2-4-13(5-3-12)18-15(21)19-14-6-9-20(10-7-14)16-17-8-11-22-16/h2-5,8,11,14H,6-7,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQZTZFASPQXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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